![molecular formula C13H11BO3 B1277926 4-Benzoylphenylboronic acid CAS No. 268218-94-6](/img/structure/B1277926.png)
4-Benzoylphenylboronic acid
Overview
Description
4-Benzoylphenylboronic acid is a product used for proteomics research . Its molecular formula is C6H5COC6H4B(OH)2 and has a molecular weight of 226.04 .
Synthesis Analysis
Phenylboronic acids are used as synthetic intermediates in organic synthesis. The Suzuki-Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA) using the DFT/B3LYP method .Molecular Structure Analysis
The molecular formula of 4-Benzoylphenylboronic acid is C13H11BO3 .Chemical Reactions Analysis
4-Benzoylphenylboronic acid is a reactant for Pd-catalyzed regioselective cross-coupling reactions .Physical And Chemical Properties Analysis
The molecular weight of 4-Benzoylphenylboronic acid is 226.04 g/mol . It has a solid form and a linear formula of C6H5COC6H4B(OH)2 .Scientific Research Applications
Enrichment of Cis-Diol Containing Molecules
Phenylboronic acid (PBA), such as 4-Benzoylphenylboronic acid, can be functionalized into polymers to create Boronate Affinity Materials (BAMs). These BAMs have shown high selectivity towards cis-diol containing molecules, making them useful in the fields of separation, sensing, imaging, diagnostic, and drug delivery .
Synthesis of Organic Polymers
4-Benzoylphenylboronic acid can be used in the synthesis of highly selective PBA-functionalized organic polymers. These polymers have shown ultrahigh selectivity to cis-diol containing molecules .
Sensing Applications
Boronic acids, including 4-Benzoylphenylboronic acid, are increasingly utilized in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
Pd-Catalyzed Regioselective Cross-Coupling Reactions
4-Benzoylphenylboronic acid can be used as a reactant in Pd-catalyzed regioselective cross-coupling reactions .
Synthesis of 9-Arylpurines
4-Benzoylphenylboronic acid can be used in the synthesis of 9-arylpurines, which are a novel class of Enterovirus inhibitors .
Suzuki Cross-Coupling
4-Benzoylphenylboronic acid can be used as a reactant in Suzuki cross-coupling reactions .
Safety and Hazards
Future Directions
Boronic acids, including 4-Benzoylphenylboronic acid, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases, leading to their utility in various sensing applications. These applications can be homogeneous assays or heterogeneous detection .
Mechanism of Action
Target of Action
4-Benzoylphenylboronic acid is a chemical compound used in proteomics research
Mode of Action
It is known to be a reactant for pd-catalyzed regioselective cross-coupling reactions . This suggests that it may interact with its targets through a mechanism involving cross-coupling reactions.
Biochemical Pathways
It has been used in the synthesis of 9-arylpurines, which are a novel class of Enterovirus inhibitors . This suggests that it may play a role in the biochemical pathways related to viral replication or inhibition.
Result of Action
As it is used in the synthesis of 9-arylpurines, a novel class of Enterovirus inhibitors , it may have an inhibitory effect on viral replication at the molecular and cellular levels.
properties
IUPAC Name |
(4-benzoylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMIVCCXDVRXST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400697 | |
Record name | 4-Benzoylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoylphenylboronic acid | |
CAS RN |
268218-94-6 | |
Record name | 4-Benzoylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-benzoylphenylboronic acid in the development of BODIPY-based fluorescent probes for peroxisome function?
A1: The abstract highlights that 4-benzoylphenylboronic acid was chosen as a pro-photoaffinity labeling residue and successfully coupled with iodo-BODIPY []. This suggests that the compound is not the primary target of investigation but rather serves as a modifiable handle on the BODIPY core. Photoaffinity labeling utilizes a photo-reactive group, which in this case likely originates from the 4-benzoylphenylboronic acid moiety upon light activation. This allows the BODIPY probe to covalently bind to nearby molecules within the peroxisome, enabling further studies on localization and potential interactions with peroxisomal components.
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